molecular formula C17H15ClFNO B1325708 3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone CAS No. 898771-85-2

3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone

Cat. No. B1325708
M. Wt: 303.8 g/mol
InChI Key: SWMRRKKHLXUYFC-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone (abbreviated as ACB) is an organic compound with the chemical formula C20H16ClFNO1. It is a white crystalline solid with a molecular weight of 347.8 g/mol1. ACB belongs to the family of benzophenone derivatives, which have been widely used as UV-absorbers, photostabilizers, and photochromic agents1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone is not readily available from the search results. However, it is available for experimental or research use2.



Molecular Structure Analysis

The molecular structure of ACB is based on its chemical formula, C20H16ClFNO1. It is a derivative of benzophenone, which suggests a structure that includes a benzene ring. However, the specific arrangement of atoms and bonds in the molecule is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone are not detailed in the search results. As a benzophenone derivative, it may participate in reactions typical of this class of compounds, but further research would be needed to confirm this.



Physical And Chemical Properties Analysis

ACB is a white crystalline solid with a molecular weight of 347.8 g/mol1. Further details about its physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.


Scientific Research Applications

Antimicrobial Activity

3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds synthesized using this chemical structure demonstrate excellent to good antibacterial activity compared to reference drugs. This includes efficacy against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as antifungal activity against Candida albicans. The antimicrobial potency of these compounds varies from good to excellent, indicating their potential use in treating microbial infections (Mistry, Desai, & Desai, 2016).

Chemical Reactivity and Molecular Geometry

Research involving derivatives of 3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone has also focused on understanding their chemical reactivity and molecular geometry. Studies involving Density Functional Theory (DFT) calculations have been conducted to analyze the molecular electrostatic potential and frontier orbitals, which are crucial in understanding the chemical reactivity of these compounds (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).

Photostability in Fluorophores

3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone derivatives have been studied for their role in enhancing the brightness and photostability of fluorophores. The replacement of conventional substituents with azetidinyl groups in fluorophores leads to improved photostability, crucial for advanced fluorescence imaging applications (Liu et al., 2016).

Vibrational Spectroscopy and Thermodynamic Properties

Detailed vibrational spectroscopy studies have been conducted on derivatives of 3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone to understand their spectral data and thermodynamic properties. Such studies are vital for the development of new materials with specific thermal and mechanical properties (Chaitanya, Santhamma, Heron, Gabbutt, & Instone, 2011).

Applications in Proton Exchange Membranes

This chemical has been used in the synthesis of novel materials such as multiblock copolymers, which are essential for the development of proton exchange membranes in fuel cell technologies. These studies contribute significantly to the field of renewable energy and materials science (Ghassemi, Ndip, & Mcgrath, 2004).

Safety And Hazards

One source indicates that ACB may cause an allergic skin reaction and serious eye irritation3. However, more comprehensive safety and hazard information would typically be found in a Material Safety Data Sheet (MSDS) specific to this compound.


Future Directions

The future directions for research and applications of 3’-Azetidinomethyl-3-chloro-4-fluorobenzophenone are not specified in the search results. Given its classification as a benzophenone derivative, potential areas of interest could include further exploration of its UV-absorption and photostabilization properties1. However, these potential directions would need to be confirmed through further research.


Please note that while I strive to provide accurate and up-to-date information, this analysis should be supplemented with further research and consultation with experts in the field. The information provided here is based on the search results available at the time of the query and may not include all relevant research on the topic.


properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-10-14(5-6-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMRRKKHLXUYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643264
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone

CAS RN

898771-85-2
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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